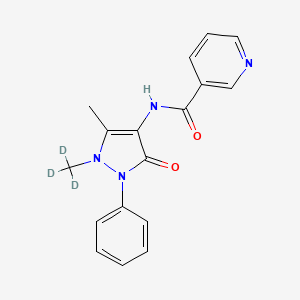

Nifenazone-d3

Description

Strategic Role of Deuterated Analogues in Advancing Mechanistic and Quantitative Research

The replacement of hydrogen with its heavier isotope, deuterium (B1214612), offers unique advantages in both mechanistic and quantitative research.

Mechanistic Research: The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. Consequently, breaking a C-D bond requires more energy and can occur at a slower rate. This phenomenon, known as the Kinetic Isotope Effect (KIE) , is a cornerstone of mechanistic studies. nih.govportico.org By strategically placing deuterium at a site of metabolic transformation, researchers can slow down the reaction rate. portico.orgresearchgate.net Observing a KIE provides strong evidence that the C-H bond cleavage is a rate-determining step in the reaction mechanism, offering critical insights into enzymatic processes, such as those mediated by cytochrome P450 enzymes. nih.govnih.gov This approach helps in understanding how drugs are metabolized and can guide the design of new therapeutic agents with improved metabolic stability. alfa-chemistry.comportico.org

Quantitative Research: In quantitative analysis, particularly when using liquid chromatography-mass spectrometry (LC-MS), deuterated compounds are considered the "gold standard" for use as internal standards. scispace.comwisdomlib.org An internal standard is a compound with known concentration added to a sample to aid in the accurate quantification of a target analyte. clearsynth.com Deuterated analogues are ideal internal standards because they have nearly identical physicochemical properties to the analyte of interest. scispace.com This means they co-elute during chromatography and experience similar effects from the sample matrix, such as ion suppression or enhancement in the mass spectrometer. texilajournal.com By comparing the MS signal of the analyte to that of the known amount of the deuterated internal standard, researchers can achieve highly accurate and precise quantification, correcting for variations during sample preparation and analysis. clearsynth.comtexilajournal.com

Overview of Nifenazone-d3 as a High-Purity Research Standard and Analytical Probe

This compound is the isotopically labeled version of Nifenazone (B1678857), where three hydrogen atoms have been replaced by deuterium. symeres.com It is intended for laboratory and research use only. symeres.comresearchgate.net As a high-purity compound, this compound is primarily utilized as an internal standard for the quantitative determination of Nifenazone in biological and environmental samples by isotope dilution mass spectrometry.

The key application of this compound is to ensure the accuracy and reliability of analytical methods developed to measure Nifenazone. When analyzing complex matrices like plasma or urine, the presence of other substances can interfere with the measurement of the target compound. Because this compound behaves virtually identically to Nifenazone throughout the extraction and analytical process, it effectively normalizes the results, compensating for any loss of analyte during sample handling or fluctuations in instrument response. clearsynth.comtexilajournal.com This makes this compound an essential analytical probe for pharmacokinetic studies, therapeutic drug monitoring, or forensic analysis involving Nifenazone.

Below are the key chemical identifiers for this compound.

| Property | Value |

| Chemical Name | N-(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-3-pyridinecarboxamide-d3 |

| Molecular Formula | C₁₇H₁₃D₃N₄O₂ |

| Molecular Weight | 311.35 g/mol |

| Unlabeled CAS Number | 2139-47-1 |

Structure

3D Structure

Properties

Molecular Formula |

C17H16N4O2 |

|---|---|

Molecular Weight |

311.35 g/mol |

IUPAC Name |

N-[3-methyl-5-oxo-1-phenyl-2-(trideuteriomethyl)pyrazol-4-yl]pyridine-3-carboxamide |

InChI |

InChI=1S/C17H16N4O2/c1-12-15(19-16(22)13-7-6-10-18-11-13)17(23)21(20(12)2)14-8-4-3-5-9-14/h3-11H,1-2H3,(H,19,22)/i2D3 |

InChI Key |

BRZANEXCSZCZCI-BMSJAHLVSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=C(C(=O)N1C2=CC=CC=C2)NC(=O)C3=CN=CC=C3)C |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CN=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Incorporation Strategies for Nifenazone D3

Design and Execution of Deuterium (B1214612) Labeling Routes for Nifenazone (B1678857) Precursors

The synthesis of Nifenazone-d3, a deuterated analog of Nifenazone, necessitates a strategic approach to isotopic labeling, often beginning with the precursors. Nifenazone is synthesized from two primary building blocks: 4-aminoantipyrine (B1666024) and an activated derivative of nicotinic acid, such as nicotinoyl chloride. The "-d3" designation indicates the substitution of three hydrogen atoms with deuterium, most commonly on a methyl group. Given the structure of Nifenazone, the target for deuteration is one of the two methyl groups on the antipyrine (B355649) (phenazone) moiety.

The design of a labeling route focuses on incorporating deuterium into one of the precursors before the final coupling reaction. A common strategy involves the synthesis of a deuterated version of antipyrine or its amino derivative. For instance, N-CD3-antipyrine can be synthesized and then converted to 4-aminoantipyrine-d3. Studies on the metabolism of deuterated antipyrine have utilized N-CD3-antipyrine, indicating the feasibility of this precursor-based approach. osti.gov The synthesis of 4-Methylamino antipyrine-d3 (B562745) has also been reported, further supporting the strategy of modifying the antipyrine precursor. medchemexpress.com

Executing this strategy involves multi-step chemical synthesis. One plausible route begins with a simpler pyrazolone (B3327878) core, which is then N-methylated using a deuterated methylating agent like iodomethane-d3 (B117434) (CD3I). Subsequent steps would introduce the second methyl group (non-deuterated), the N-phenyl group, and finally the amino group at the C4 position to yield 4-aminoantipyrine-d3. This deuterated precursor can then be reacted with nicotinoyl chloride under standard acylation conditions to form the final this compound product. This method ensures the precise placement and high incorporation of the deuterium label.

Table 1: Proposed Synthetic Strategy for this compound via Precursor Deuteration

| Step | Precursor | Reagent/Condition | Intermediate/Product | Rationale |

| 1 | 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | 1. Base (e.g., NaH) 2. Iodomethane-d3 (CD3I) | 1,5-Dimethyl-2-phenyl-1,2-dihydropyrazol-3-one-d3 (Antipyrine-d3) | Introduces the deuterated methyl group at the N1 position. This is a common site for deuteration in related compounds. osti.govmedchemexpress.com |

| 2 | Antipyrine-d3 | Nitrating agent (e.g., HNO3/H2SO4) | 4-Nitroantipyrine-d3 | Nitration at the C4 position is a standard method to introduce a functional group that can be converted to an amine. |

| 3 | 4-Nitroantipyrine-d3 | Reducing agent (e.g., SnCl2/HCl or H2/Pd-C) | 4-Aminoantipyrine-d3 | Reduction of the nitro group to an amino group to prepare for the final coupling step. |

| 4 | 4-Aminoantipyrine-d3 | Nicotinoyl chloride | This compound | Final amide bond formation to yield the target molecule. |

Advanced Synthetic Approaches for Site-Specific Deuterium Incorporation in this compound

Achieving site-specific deuterium incorporation is critical for producing well-defined isotopically labeled compounds for research applications. nih.gov For this compound, this means selectively placing the three deuterium atoms on a single methyl group. While precursor synthesis, as described previously, is a robust method, other advanced approaches can also be considered, particularly those leveraging modern catalytic systems.

One advanced strategy involves the late-stage deuteration of a precursor that already contains most of the Nifenazone scaffold. For instance, a precursor like 4-amino-5-methyl-2-phenyl-1,2-dihydropyrazol-3-one could be subjected to a deuteromethylation reaction. However, the most precise methods build the deuterated moiety from the ground up. The use of deuterated reagents in multicomponent reactions is an emerging strategy, though its direct application here is less straightforward. beilstein-journals.org

A more refined precursor-based approach would focus on the de novo synthesis of the pyrazolone ring. This allows for the introduction of a deuterated methyl group with high isotopic fidelity. For example, reacting phenylhydrazine (B124118) with ethyl acetoacetate (B1235776) would form 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. This intermediate can then be methylated with a deuterated methyl source like iodomethane-d3 or dimethyl-d6 sulfate (B86663) to install the N-CD3 group specifically. This method avoids potential isotopic scrambling and ensures that the label is located at the intended N1-methyl position. Subsequent functionalization at the C4 position and coupling with the nicotinoyl moiety proceeds as previously described. Such de novo synthesis provides unambiguous control over the label's position.

Optimization of Hydrogen/Deuterium Exchange Reactions for this compound Synthesis

Hydrogen/Deuterium (H/D) exchange reactions represent an alternative pathway to deuterated compounds, involving the direct replacement of hydrogen atoms with deuterium from a suitable source. wikipedia.org This method can sometimes be applied to the final molecule or a late-stage intermediate, offering a more atom-economical route than de novo synthesis. The optimization of H/D exchange is crucial to achieve high deuterium incorporation at specific sites. acs.org

For Nifenazone, direct H/D exchange would likely target the most acidic protons. The methyl protons on the antipyrine ring are not typically acidic enough for simple base-catalyzed exchange. Therefore, transition-metal catalysis is required. Catalysts based on iridium, ruthenium, palladium, rhodium, iron, and silver have been successfully used for H/D exchange on a variety of organic molecules, including N-heterocycles. acs.orgnih.govmdpi.comnih.govnih.govsnnu.edu.cnnih.gov A plausible approach for this compound would involve a ruthenium or iridium catalyst, which has shown efficacy in deuterating C(sp3)-H bonds on alkyl groups attached to N-heterocycles. nih.govsnnu.edu.cn

The optimization process involves systematically varying several key parameters to maximize the rate and selectivity of the exchange reaction. acs.org The choice of catalyst, solvent, deuterium source (commonly D2O or a deuterated alcohol), temperature, and reaction time all play critical roles. mdpi.comrsc.org For example, some iron-based catalysts are effective at mild temperatures (50-80 °C), while certain ruthenium-catalyzed reactions may require higher temperatures (135 °C). mdpi.comnih.gov

Table 2: Key Parameters for Optimization of Catalytic H/D Exchange

| Parameter | Options/Range | Expected Impact on this compound Synthesis | Supporting Findings |

| Catalyst | Ir, Ru, Pd, Fe, Ag complexes | The catalyst choice is paramount for activating the specific C-H bonds of the methyl group. Ru and Ir complexes are known to be effective for C(sp3)-H deuteration on heterocycles. | nih.govnih.govsnnu.edu.cnnih.gov |

| Deuterium Source | D2O, CD3OD, C6D6 | D2O is an inexpensive and common deuterium source. The choice can affect reaction efficiency and catalyst compatibility. | mdpi.comrsc.org |

| Temperature | 50 °C - 150 °C | Higher temperatures generally increase reaction rates but can lead to side reactions or decreased selectivity. Optimal temperature balances rate and purity. | mdpi.comnih.gov |

| Reaction Time | 3 - 48 hours | Sufficient time is needed for the equilibrium-driven exchange to reach high incorporation levels. | nih.govnih.gov |

| Pressure | Atmospheric - High Pressure (D2 gas) | While many modern methods use D2O at atmospheric pressure, some protocols use D2 gas, which can influence catalyst activity and deuterium incorporation. | acs.org |

| pH/Additives | Acidic, neutral, or basic conditions | The pH can dramatically affect exchange rates. wikipedia.org Brønsted or Lewis acids can catalyze exchange at methyl groups on N-heterocycles. researchgate.net | wikipedia.orgrsc.orgresearchgate.net |

Chromatographic Purification and Spectroscopic Confirmation of Isotopic Purity for Research Applications

Following synthesis, the crucial steps of purification and characterization are necessary to ensure the this compound is suitable for its intended research use. moravek.com Purification removes unreacted starting materials, non-deuterated Nifenazone, and any side products, while spectroscopic analysis confirms the molecular structure and quantifies the level of deuterium incorporation.

Chromatographic Purification: Purification of isotopically labeled compounds is essential to achieve high chemical and isotopic purity. moravek.com High-Performance Liquid Chromatography (HPLC) is a standard and reliable technique for this purpose. moravek.com For this compound, a reverse-phase HPLC method would likely be effective, using a C18 column with a mobile phase gradient of water and acetonitrile (B52724) or methanol. This technique can often separate the deuterated compound from its non-deuterated counterpart, although baseline separation is not always achieved. nih.gov Argentation HPLC is a specialized technique that can resolve labeled and unlabeled compounds. nih.gov For larger scales or initial cleanup, flash column chromatography is a faster, though lower-resolution, alternative. nih.gov The development of a purification process may involve screening different stationary and mobile phases to optimize the separation. rsc.org

Spectroscopic Confirmation: A combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the identity and isotopic purity of this compound.

Mass Spectrometry (MS): MS is a primary tool for confirming deuteration, as it directly measures the mass-to-charge ratio of the molecule. spectroscopyonline.com The successful synthesis of this compound will be indicated by a molecular ion peak that is 3 mass units higher than that of unlabeled Nifenazone. For example, if the [M+H]+ ion for Nifenazone is at m/z 308.1, the corresponding ion for this compound will be at m/z 311.1. The relative intensities of these peaks in the mass spectrum allow for the calculation of the percentage of deuterium incorporation. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and is invaluable for confirming the site of deuteration. nih.gov In the ¹H NMR spectrum of this compound, the signal corresponding to the protons of the deuterated methyl group will be significantly diminished or absent, while all other proton signals remain. wikipedia.org Conversely, a ²H (Deuterium) NMR spectrum would show a signal at the chemical shift corresponding to the labeled methyl group. ¹³C NMR is also useful, as the carbon attached to deuterium atoms (C-D) will show a different splitting pattern (a 1:1:1 triplet for a CD3 group) and coupling constant compared to a carbon attached to hydrogen (C-H). wikipedia.org

Table 3: Spectroscopic Analysis for Confirmation of this compound

| Technique | Expected Observation for this compound | Information Provided |

| Mass Spectrometry (MS) | Molecular ion peak shifted by +3 Da compared to unlabeled Nifenazone. | Confirms overall mass increase, allowing calculation of total deuterium incorporation. spectroscopyonline.com |

| ¹H NMR | Disappearance or significant reduction of the integral for one of the N-methyl proton signals (~3.2 ppm). | Confirms the site of deuteration and provides a quantitative measure of isotopic purity by comparing the signal integral to a non-deuterated internal standard or another proton signal in the molecule. wikipedia.org |

| ¹³C NMR | The signal for the carbon of the deuterated methyl group will appear as a multiplet (e.g., triplet) due to C-D coupling and will be shifted slightly upfield. | Confirms the location of the deuterium label on a specific carbon atom. wikipedia.org |

| ²H NMR | A single resonance peak at the chemical shift corresponding to the labeled methyl group. | Directly observes the incorporated deuterium, confirming its presence and chemical environment. wikipedia.org |

Advanced Bioanalytical Applications of Nifenazone D3

Nifenazone-d3 as a Stable Isotope Internal Standard in Quantitative Mass Spectrometry

In modern bioanalysis, particularly in pharmacokinetic and drug metabolism studies, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a preferred technique due to its high sensitivity and selectivity. biopharmaservices.com The accuracy and reliability of quantitative LC-MS/MS methods heavily depend on the use of an appropriate internal standard (IS). researchgate.net A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard for these applications. biopharmaservices.com

This compound is structurally identical to the analyte, Nifenazone (B1678857), with the only difference being the replacement of three hydrogen atoms with their heavier deuterium (B1214612) isotopes. This subtle mass shift allows the mass spectrometer to distinguish between the analyte and the internal standard. Crucially, the physicochemical properties of this compound are nearly identical to those of Nifenazone. This ensures that both compounds behave similarly during sample preparation, chromatography, and ionization, which is fundamental to correcting for variability throughout the analytical process. researchgate.net By adding a known concentration of this compound to samples at the earliest stage, it serves to normalize variations in sample extraction, injection volume, and instrument response. biopharmaservices.com

Development and Rigorous Validation of LC-MS/MS Methods Utilizing this compound

The development of a robust bioanalytical method is a meticulous process that culminates in a rigorous validation to ensure its reliability for the intended application. biointerfaceresearch.com When developing an LC-MS/MS method for the quantification of Nifenazone in biological samples, this compound would be the ideal internal standard. nih.gov

Method validation would be performed according to guidelines from regulatory agencies and would assess several key parameters:

Selectivity and Specificity: Ensuring the method can differentiate Nifenazone and this compound from other endogenous components in the biological matrix.

Linearity and Range: Establishing the concentration range over which the instrument response is proportional to the analyte concentration.

Accuracy and Precision: Determining how close the measured values are to the true values (accuracy) and the degree of scatter between repeated measurements (precision). nih.gov

Recovery: Assessing the efficiency of the extraction process by comparing the analyte response in an extracted sample to that of a non-extracted standard. nih.gov

Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. biointerfaceresearch.com

Stability: Evaluating the stability of Nifenazone in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability).

The use of this compound is integral to achieving acceptance criteria for these parameters, as it compensates for potential analyte loss or degradation during sample handling and analysis. nih.gov

Table 1: Representative Validation Parameters for a Hypothetical LC-MS/MS Assay This table is illustrative, as specific data for a Nifenazone/Nifenazone-d3 assay were not found in the public literature. It demonstrates the typical parameters evaluated.

| Validation Parameter | Typical Acceptance Criteria | Role of this compound |

| Linearity | Correlation coefficient (r²) ≥ 0.99 | Ensures consistent analyte/IS response ratio across the concentration range. |

| Intra- & Inter-Day Precision | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) | Normalizes instrument variability between and within analytical runs. |

| Intra- & Inter-Day Accuracy | Within ±15% of nominal value (±20% at LLOQ) | Corrects for systematic errors in sample preparation and analysis. |

| Extraction Recovery | Consistent and reproducible | Ensures that variability in the extraction process affects both analyte and IS equally. |

| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | Compensates for suppression or enhancement of the analyte signal by matrix components. |

Mitigation of Matrix Effects and Ion Suppression Using this compound as an Internal Standard

Matrix effects are a significant challenge in LC-MS/MS bioanalysis, occurring when co-eluting endogenous components from the biological sample interfere with the ionization of the target analyte, leading to ion suppression or enhancement. nih.gov This phenomenon can severely compromise the accuracy and reproducibility of the results.

The primary value of using a SIL-IS like this compound is its ability to effectively compensate for these matrix effects. nih.govnih.gov Because this compound has the same molecular structure and chromatographic retention time as Nifenazone, it co-elutes from the LC column and experiences the exact same ionization suppression or enhancement effects in the mass spectrometer's source. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by matrix effects is effectively normalized, leading to a more accurate and reliable quantification of Nifenazone. researchgate.net

Performance Assessment of this compound in Complex Biological Matrices (e.g., in vitro biological fluids, tissue homogenates)

The effectiveness of an internal standard must be confirmed in the specific biological matrix being analyzed, such as plasma, serum, urine, or tissue homogenates. georgetown.edu The performance of this compound would be assessed by evaluating its ability to track the analytical behavior of Nifenazone consistently across different sources of the same matrix (e.g., plasma from multiple individuals).

This assessment typically involves post-extraction spike experiments where the response of the analyte and internal standard is compared in extracted blank matrix versus a neat solution. The IS-normalized matrix factor is calculated to demonstrate that this compound effectively corrects for matrix-induced signal variations. Consistent tracking across different lots of a complex matrix confirms the robustness and reliability of the method for analyzing real-world samples. nih.gov

Application of Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification with this compound

Isotope Dilution Mass Spectrometry (IDMS) is a reference measurement procedure that provides highly accurate and precise results, enabling the absolute quantification of a compound in a sample. mdpi.com The technique involves adding a known amount of an isotopically labeled standard (e.g., this compound) to a sample containing the unlabeled analyte (Nifenazone).

After allowing the labeled standard and the unlabeled analyte to equilibrate within the sample, the mixture is analyzed by mass spectrometry. The ratio of the signal from the natural analyte to that of the labeled standard is measured. Because the amount of the added labeled standard is precisely known, this isotopic ratio can be used to calculate the exact amount of the natural analyte present in the original sample. mdpi.com This approach is powerful because the accuracy of the measurement depends on the accuracy of the mass spectrometric ratio measurement and the purity of the standards, rather than on achieving 100% recovery or having a perfectly linear calibration curve.

Role of this compound in Enhancing Chromatographic Resolution and Selectivity

The key role of this compound here is to confirm the identity of the Nifenazone peak and to ensure accurate quantification even if chromatographic resolution is not perfect. Since this compound co-elutes perfectly with Nifenazone, any minor peak shape distortions or shifts in retention time caused by matrix effects will affect both compounds equally. The use of the analyte-to-internal standard peak area ratio provides a reliable quantitative result even with slight chromatographic imperfections. Furthermore, the high selectivity of tandem mass spectrometry (monitoring specific precursor-to-product ion transitions for both Nifenazone and this compound) ensures that only these compounds are being measured, effectively separating them from co-eluting interferences on a mass basis, which complements the physical separation achieved by chromatography. researchgate.net

Mechanistic Investigations of Metabolic Pathways Utilizing Nifenazone D3

Elucidation of Nifenazone (B1678857) Biotransformation Pathways Using Nifenazone-d3 as a Metabolic Tracer

The use of this compound as a metabolic tracer is a cornerstone technique for mapping its biotransformation pathways within a biological system. Stable isotope labeling allows for the differentiation of the administered compound and its subsequent metabolites from endogenous molecules, thereby enabling clear tracking of its metabolic journey. symeres.comuni.lu When a mixture of Nifenazone and this compound is administered, mass spectrometry can distinguish the labeled from the unlabeled compounds and their respective metabolites due to the mass difference imparted by the deuterium (B1214612) atoms.

This "isotope cluster" signature allows researchers to follow the transformation of Nifenazone, identifying tissues where metabolism occurs and revealing the sequence of metabolic reactions. The deuterium label acts as a tag that does not typically alter the fundamental metabolic pathways, making it an ideal tracer for understanding bioavailability and drug interactions. symeres.com This approach is a powerful tool for determining the biosynthetic origin of metabolites and discovering the products of biotransformation. nih.gov

Table 1: Example of Compounds in a Co-administered Nifenazone/Nifenazone-d3 Study

| Compound | Molecular Formula | Role in Study |

|---|---|---|

| Nifenazone | C17H16N4O2 | Parent Drug |

| This compound | C17H13D3N4O2 | Labeled Metabolic Tracer |

| Metabolite M1 | Varies | Biotransformation Product of Nifenazone |

Identification and Structural Characterization of Nifenazone Metabolites through Deuterium Labeling

A primary challenge in metabolism studies is the identification and structural elucidation of novel metabolites. Deuterium labeling with this compound significantly simplifies this process. uni.lu When analyzing samples from in vitro or in vivo studies using high-resolution mass spectrometry, metabolites originating from Nifenazone will appear as doublet peaks—one for the unlabeled metabolite and one for its deuterium-labeled counterpart, separated by a specific mass-to-charge (m/z) ratio difference corresponding to the number of deuterium atoms retained. mdpi.com

This characteristic isotopic pattern instantly confirms that a newly detected signal is a drug-related metabolite and not an endogenous compound or background noise. Furthermore, by analyzing the fragmentation patterns of the labeled and unlabeled metabolites in tandem mass spectrometry (MS/MS), the site of metabolic modification on the Nifenazone molecule can often be pinpointed. If a fragment ion retains the deuterium label, the modification occurred elsewhere on the molecule. Conversely, if a fragment loses the mass shift associated with the deuterium, it indicates the modification happened at or near the site of deuteration. This method provides unambiguous evidence for the structural identification of metabolites. mdpi.com

Table 2: Hypothetical Mass Spectrometry Data for Nifenazone Metabolite Identification

| Analyte | Expected m/z (Unlabeled) | Expected m/z (Labeled, d3) | Mass Shift (Da) | Interpretation |

|---|---|---|---|---|

| Nifenazone | 308.13 | 311.15 | 3 | Parent compound detected. scbt.com |

| Hydroxylated Nifenazone | 324.12 | 327.14 | 3 | Hydroxylation occurred away from the d3-label. |

Assessment of In Vitro Metabolic Stability of Nifenazone in Hepatic and Extrahepatic Systems Using this compound

In vitro metabolic stability assays are crucial for predicting a drug's behavior and persistence in the body. nuvisan.com These assays measure the rate at which a compound is metabolized by enzymes, typically in preparations of liver cells (hepatocytes) or subcellular fractions like microsomes, which are rich in drug-metabolizing enzymes. nuvisan.comevotec.com The susceptibility of a compound to biotransformation is expressed as its in vitro half-life (t1/2) and intrinsic clearance (CLint). nih.gov

In these experiments, this compound is often used as an internal standard for analytical quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). A known concentration of Nifenazone is incubated with the hepatic or extrahepatic system, and the reaction is stopped at various time points. By adding this compound just before sample analysis, variations in sample handling and instrument response can be normalized. This ensures accurate quantification of the remaining unlabeled Nifenazone, leading to reliable calculations of its depletion rate and metabolic stability. This approach improves the precision of predicting key pharmacokinetic parameters like hepatic clearance and bioavailability. nuvisan.comnih.gov

Table 3: Illustrative In Vitro Metabolic Stability Data for Nifenazone in Human Liver Microsomes

| Parameter | Value | Unit | Significance |

|---|---|---|---|

| Incubation Time | 0, 5, 15, 30, 60 | min | Time points for measuring compound depletion. |

| In Vitro Half-life (t1/2) | 45 | min | Time for 50% of the compound to be metabolized. nih.gov |

Probing Kinetic Isotope Effects (KIEs) in Nifenazone Enzymatic Biotransformation Processes

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is substituted with one of its heavier isotopes. wikipedia.org Studying the KIE by comparing the metabolism of Nifenazone with that of this compound provides deep mechanistic insights into the enzymatic biotransformation process. The bond between carbon and deuterium (C-D) is stronger and has a lower vibrational frequency than the corresponding carbon-hydrogen (C-H) bond. wikipedia.orgbaranlab.org

If the breaking of a C-H bond is the rate-limiting step in a particular metabolic pathway (e.g., hydroxylation or N-dealkylation at the labeled site), then the corresponding C-D bond in this compound will be broken more slowly. nih.gov This results in a "primary" KIE (kH/kD > 1), where the rate of metabolism for the deuterated compound is significantly reduced. wikipedia.org Observing a significant KIE is strong evidence that a specific C-H bond is cleaved during the slowest step of the metabolic reaction. This information is invaluable for identifying metabolically vulnerable sites in a drug molecule and for guiding structural modifications to improve pharmacokinetic properties. wikipedia.orgnih.gov

Table 4: Hypothetical Kinetic Isotope Effect Data for Nifenazone Metabolism

| Metabolic Reaction | Rate (Nifenazone, kH) | Rate (this compound, kD) | KIE (kH/kD) | Mechanistic Implication |

|---|---|---|---|---|

| Hydroxylation (Site A) | 10 pmol/min | 9.8 pmol/min | 1.02 | C-H bond cleavage at Site A is not rate-limiting. |

Pharmacokinetic Research Methodologies Employing Nifenazone D3 Non Clinical Focus

Nifenazone-d3 as a Tool for Comparative Pharmacokinetic Analysis in Preclinical Models

In preclinical research, understanding how a drug's pharmacokinetic profile varies between different species is fundamental for predicting its behavior in humans. This compound is instrumental in these comparative studies, providing a reliable internal standard for liquid chromatography-mass spectrometry (LC-MS) bioanalysis. This allows for the accurate determination of key pharmacokinetic parameters of nifenazone (B1678857) across various animal models.

The primary role of this compound is to account for variability during sample preparation and analysis, such as extraction losses and matrix effects. By adding a known amount of this compound to biological samples (e.g., plasma, tissue homogenates) at an early stage, any subsequent loss or signal suppression/enhancement will affect both the analyte (nifenazone) and the internal standard similarly. The ratio of the analyte's response to the internal standard's response is then used for quantification, leading to more accurate and precise results.

Key Pharmacokinetic Parameters Determined Using this compound as an Internal Standard:

| Parameter | Description |

| Cmax | Maximum (or peak) serum concentration that a drug achieves in a specific compartment or test area of the body after the drug has been administered. |

| Tmax | Time at which the Cmax is observed. |

| AUC | Area under the curve (of a plot of concentration of drug in blood plasma against time). |

| t1/2 | The time required for the concentration of a drug in the body to be reduced by one-half. |

| CL | Clearance, the rate at which a drug is removed from the body. |

| Vd | Volume of distribution, the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

The use of this compound ensures that the data generated from different preclinical species are comparable, forming a solid foundation for interspecies scaling and the initial prediction of human pharmacokinetics.

Application of this compound in In Vitro Permeability and Absorption Studies

Before a drug can exert its therapeutic effect, it must be absorbed into the systemic circulation. In vitro models, such as the Caco-2 cell permeability assay, are widely used to predict the oral absorption of drugs in humans. In these assays, this compound is employed as an internal standard to quantify the amount of nifenazone that permeates across a monolayer of Caco-2 cells, which mimic the intestinal epithelium.

The methodology involves adding nifenazone to the apical (donor) side of the Caco-2 cell monolayer and measuring its appearance on the basolateral (receiver) side over time. This compound is added to the samples collected from both compartments to ensure accurate quantification by LC-MS. The apparent permeability coefficient (Papp) is then calculated, providing an estimate of the drug's absorption potential.

Typical Data from an In Vitro Permeability Assay:

| Compound | Direction | Papp (x 10⁻⁶ cm/s) |

| Nifenazone | Apical to Basolateral | [Data would be inserted here from a specific study] |

| Nifenazone | Basolateral to Apical | [Data would be inserted here from a specific study] |

By using this compound, researchers can confidently classify nifenazone's permeability characteristics, which is a critical component of the Biopharmaceutics Classification System (BCS).

Investigation of Drug-Transporter Interactions and Efflux Mechanisms with this compound

Drug transporters, such as P-glycoprotein (P-gp), play a significant role in drug absorption, distribution, and elimination by actively pumping substrates out of cells. Investigating whether a compound is a substrate or inhibitor of these transporters is crucial. This compound facilitates these investigations in in vitro systems.

To determine if nifenazone is a substrate for an efflux transporter like P-gp, bidirectional transport studies are conducted using cell lines that overexpress the transporter (e.g., MDCK-MDR1 cells). The transport of nifenazone is measured in both the apical-to-basolateral and basolateral-to-apical directions. A significantly higher transport rate in the basolateral-to-apical direction (an efflux ratio greater than 2) suggests that the compound is a substrate for the efflux transporter. This compound is essential for the accurate quantification of nifenazone in the collected samples.

Furthermore, to investigate if nifenazone inhibits a transporter, the transport of a known probe substrate is measured in the presence and absence of nifenazone. A reduction in the transport of the probe substrate in the presence of nifenazone indicates an inhibitory effect. Again, a deuterated internal standard for the probe substrate would be used for its quantification, while this compound would be used if quantifying nifenazone's concentration.

Physiologically-Based Pharmacokinetic (PBPK) Modeling and Simulation Informed by this compound Data

Physiologically-based pharmacokinetic (PBPK) modeling is a sophisticated computational technique that simulates the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body. These models consist of a series of compartments representing different organs and tissues, interconnected by blood flow.

The development and validation of a PBPK model for nifenazone heavily rely on high-quality in vitro and in vivo data. The accurate pharmacokinetic data obtained from preclinical studies using this compound as an internal standard are indispensable for building a robust PBPK model. These data, including clearance and volume of distribution, are used to define the drug-specific parameters within the model.

Once developed, the PBPK model can be used to:

Simulate nifenazone's pharmacokinetic profile in species for which experimental data are not available.

Predict human pharmacokinetics by integrating human physiological and in vitro data.

Explore the impact of intrinsic and extrinsic factors (e.g., organ impairment, drug-drug interactions) on nifenazone's pharmacokinetics.

The precision of the input data is paramount for the predictive power of a PBPK model. Therefore, the use of this compound in the underlying experimental work is a critical contributor to the reliability of PBPK simulations for nifenazone.

Advanced Research Applications and Future Directions for Nifenazone D3

Role of Nifenazone-d3 in High-Throughput Screening Methodologies for Drug Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of thousands to millions of compounds for biological activity. nih.govyoutube.com The integration of mass spectrometry (MS) into HTS workflows has significantly enhanced the quality and scope of these screens. In this context, this compound plays a pivotal role as an internal standard for quantitative HTS assays.

When screening for compounds that modulate a particular biological target, it is crucial to accurately quantify the concentration of the parent compound or a resulting product. This compound is chemically identical to Nifenazone (B1678857), ensuring it behaves similarly during sample preparation and analysis. However, its increased mass due to the three deuterium (B1214612) atoms allows it to be distinguished by a mass spectrometer. By adding a known concentration of this compound to each well of a microplate assay, researchers can normalize the signal of the unlabeled Nifenazone or its metabolites. This process corrects for variations in sample extraction, matrix effects, and instrument response, thereby improving the accuracy, precision, and reproducibility of the screening data. This is particularly vital for identifying and validating initial "hits" from large compound libraries. scienceopen.commdpi.com

Below is an interactive table illustrating how this compound is used to normalize data in a hypothetical HTS assay.

| Sample ID | Analyte (Nifenazone) MS Signal | Internal Standard (this compound) MS Signal | Signal Ratio (Analyte/IS) | Calculated Concentration |

|---|---|---|---|---|

| Control 1 | 15000 | 5000 | 3.00 | Reference |

| Test Compound A | 7500 | 4800 | 1.56 | 52% of Control |

| Test Compound B | 14500 | 5100 | 2.84 | 95% of Control |

| Test Compound C | 22000 | 4900 | 4.49 | 150% of Control |

Application of this compound in Mechanistic Toxicology Studies (Pathway Elucidation)

Understanding the mechanisms underlying a drug's potential toxicity is critical for its development and safe use. Mechanistic toxicology studies aim to elucidate the specific biochemical pathways that are perturbed by a xenobiotic compound. This compound is a powerful tool in these investigations, particularly in studies of drug metabolism and the formation of reactive metabolites.

By using this compound as a tracer, researchers can follow the metabolic fate of Nifenazone in in vitro (e.g., liver microsomes) or in vivo models. When analyzing samples via liquid chromatography-mass spectrometry (LC-MS), the metabolites of this compound will retain the deuterium label, exhibiting a characteristic mass shift. This allows for the unambiguous identification of drug-related metabolites against a complex background of endogenous molecules. This approach helps in:

Identifying Metabolic Pathways: Mapping the biotransformation reactions Nifenazone undergoes, such as hydroxylation, glucuronidation, or sulfation.

Characterizing Reactive Metabolites: Identifying potentially toxic, chemically reactive metabolites and studying their covalent binding to proteins or DNA.

Elucidating Bioactivation Pathways: Determining the specific enzymes (e.g., cytochrome P450 isoforms) responsible for generating toxic metabolites.

The clear identification of these pathways is the first step in understanding and predicting potential drug-induced toxicity. ipb.pt

Development of Advanced Spectroscopic Techniques (e.g., NMR) for this compound Structural and Interaction Analysis

Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are essential for the structural characterization of molecules and the study of their interactions. longdom.org this compound is instrumental in these analyses. researchgate.net

Initially, NMR spectroscopy (¹H, ¹³C, and 2D-NMR) is used to confirm the precise location of the deuterium labels on the Nifenazone molecule, ensuring the quality and identity of the isotopic standard. ipb.pt Beyond this quality control step, the deuterium label itself can be a useful probe. In ¹H NMR, the substitution of a proton with a deuteron (B1233211) removes its signal from the spectrum, which can help simplify complex spectra and aid in the assignment of other proton signals.

Furthermore, advanced NMR techniques can be employed to study the interaction of Nifenazone with its biological targets, such as enzymes or receptors. numberanalytics.comnumberanalytics.com For example, in protein-ligand interaction studies, the deuterium label on this compound can be used in techniques like saturation transfer difference (STD) NMR or Water-LOGSY to map the binding epitope of the drug. The absence of proton signals at the labeled positions can provide specific structural information about the orientation of the drug within its binding pocket.

| Technique | Application for this compound | Information Gained |

|---|---|---|

| 1D NMR (¹H, ¹³C) | Structural verification | Confirmation of deuterium label position and overall molecular structure. ipb.ptresearchgate.net |

| 2D NMR (COSY, HSQC) | Detailed structural analysis | Unambiguous assignment of all proton and carbon signals. ipb.ptnumberanalytics.com |

| Mass Spectrometry (MS) | Quantification and metabolite ID | Precise mass measurement for use as an internal standard and for tracing metabolic pathways. longdom.org |

| STD NMR | Interaction analysis | Mapping the binding site of Nifenazone on a target protein. |

Emerging Opportunities for this compound in Metabolomics and Proteomics Research as a Labeled Standard

Metabolomics and proteomics are "omics" disciplines that involve the comprehensive analysis of metabolites and proteins in a biological system. researchgate.net Quantitative accuracy is paramount in these fields, and stable isotope-labeled internal standards are the gold standard for achieving it. This compound is ideally suited for this role in studies investigating the metabolic and proteomic effects of Nifenazone.

In metabolomics , this compound can be spiked into biological samples (e.g., plasma, urine, tissue homogenates) to act as an internal standard for the accurate quantification of the parent drug and its unlabeled metabolites by LC-MS. nih.gov This allows researchers to build precise pharmacokinetic models and to accurately assess how Nifenazone perturbs endogenous metabolic pathways.

In proteomics , while less direct, the utility of this compound is significant. Quantitative proteomics techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), are used to measure changes in protein expression in response to a stimulus. In studies examining the effects of Nifenazone, accurate quantification of the drug's concentration in the cell culture media or target tissue, enabled by this compound, is crucial for correlating observed proteomic changes with a specific dose or exposure level.

Integration of this compound Data into Systems Pharmacology Models for Predictive Research

Systems pharmacology utilizes computational models to understand how drugs affect complex biological systems. nih.gov These models integrate data from multiple sources to simulate a drug's pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body). The predictive power of these models is highly dependent on the quality of the input data.

High-quality quantitative data generated using this compound as an internal standard is essential for building and validating robust systems pharmacology models. nih.gov Key data types include:

Pharmacokinetic Parameters: Precise measurements of drug absorption, distribution, metabolism, and excretion (ADME).

Metabolite Kinetics: The formation and elimination rates of various Nifenazone metabolites.

Target Occupancy: Correlating drug concentrations at the site of action with the engagement of its biological target.

By incorporating this accurate data, systems pharmacology models can be used to predict the effects of Nifenazone across different patient populations, simulate drug-drug interactions, and optimize dosing regimens. The use of this compound ensures that the foundational data for these complex simulations is as accurate and reliable as possible, ultimately enhancing the model's predictive capabilities. nih.gov

Conclusion and Future Perspectives

Summary of Nifenazone-d3's Contributions to Analytical and Preclinical Research Methodologies

The primary contribution of this compound to research lies in its role as a superior internal standard for quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) methods. nebiolab.com The use of a stable isotope-labeled (SIL) internal standard is considered best practice in analytical chemistry, especially for pharmacokinetic and metabolism studies. acanthusresearch.comnih.gov

This compound is an ideal internal standard for the quantification of Nifenazone (B1678857) in complex biological matrices like plasma or tissue samples. acanthusresearch.com Because its chemical and physical properties are nearly identical to the unlabeled analyte (Nifenazone), it co-elutes during chromatography and exhibits similar ionization efficiency in the mass spectrometer. scioninstruments.com However, its increased mass, due to the three deuterium (B1214612) atoms, allows it to be distinguished from the unlabeled Nifenazone by the mass spectrometer. acanthusresearch.comsigmaaldrich.com

This approach offers several advantages over using a structurally related but different compound as an internal standard:

Correction for Matrix Effects : It effectively compensates for variations in sample extraction, recovery, and signal suppression or enhancement caused by the biological matrix. acanthusresearch.com

Improved Accuracy and Precision : By accounting for variability throughout the analytical process, from sample preparation to detection, the use of a deuterated standard significantly enhances the reproducibility and reliability of quantitative results. scioninstruments.comijper.org

Reliable Pharmacokinetic Data : In preclinical studies investigating the absorption, distribution, metabolism, and excretion (ADME) of Nifenazone, the use of this compound as an internal standard ensures that the generated pharmacokinetic data is robust and accurate. nih.govijper.org

The application of this compound exemplifies the broader utility of deuterated compounds in enhancing the quality of bioanalytical data, which is crucial for regulatory submissions and for understanding a drug's behavior in a biological system. nih.gov

Table 1: Key Attributes of this compound in Analytical Research

| Feature | Contribution to Research Methodologies |

| Isotopic Labeling | Provides a mass shift (+3 Da) for distinct detection from unlabeled Nifenazone in mass spectrometry. sigmaaldrich.com |

| Chemical Similarity | Behaves identically to Nifenazone during sample preparation and chromatographic separation, ensuring co-elution. scioninstruments.com |

| Co-ionization | Experiences similar ionization efficiency and matrix effects as the analyte, allowing for accurate signal ratioing. acanthusresearch.com |

| Analytical Application | Serves as an ideal internal standard for LC-MS/MS assays to quantify Nifenazone in biological fluids. nebiolab.com |

| Outcome | Increases the accuracy, precision, and robustness of pharmacokinetic and bioanalytical studies. nih.govijper.org |

Advancements in Stable Isotope Labeling Technologies and Their Potential Impact on this compound Research

The field of stable isotope labeling is continuously evolving, with innovations that promise to enhance the synthesis and application of compounds like this compound. adesisinc.com These advancements could make such tools more accessible, versatile, and powerful for researchers. adesisinc.com

Key technological advancements include:

Novel Synthesis Methods : The integration of techniques like flow chemistry is making the synthesis of isotopically labeled compounds safer and more efficient. adesisinc.com For this compound, this could translate to more cost-effective and scalable production. Furthermore, new catalytic methods, such as hydrogen/deuterium exchange reactions under specific conditions, offer alternative pathways for deuteration. acanthusresearch.com

Higher Multiplexing Capabilities : Modern analytical strategies combine different types of labeling to allow for the simultaneous analysis of many samples. nih.govacs.org For instance, hybrid methods that merge metabolic labeling with chemical tags can increase throughput significantly. acs.org While this compound is used for quantification of a single analyte, the technological environment of higher multiplexing could allow its use in more complex, systems-level preclinical experiments.

Improved Analytical Platforms : The increasing resolution and sensitivity of modern mass spectrometers (e.g., High-Resolution Mass Spectrometry, HRMS) enhance the ability to distinguish between labeled and unlabeled species and their metabolites with high confidence. tandfonline.combocsci.com This allows for more detailed metabolic profiling and reduces potential interferences, further improving the quality of data obtained using this compound.

Automated Synthesis : The rise of automated synthesis platforms promises to streamline the production of custom-labeled compounds, potentially reducing turnaround times and costs for researchers needing specific tools like this compound. adesisinc.com

These advancements will likely broaden the accessibility and application scope of this compound, enabling more sophisticated and efficient research into the pharmacology of Nifenazone.

Unexplored Research Avenues and Innovative Applications for this compound in Chemical Biology

Beyond its established role as an internal standard, this compound holds potential for innovative applications in the field of chemical biology, which seeks to understand biological systems at the molecular level using chemical tools.

Metabolic Pathway Elucidation : While Nifenazone's metabolism is generally known, this compound could be used as a tracer in untargeted metabolomics studies to provide a more dynamic and comprehensive picture of its metabolic fate. tandfonline.com By administering this compound and tracking the appearance of deuterated metabolites using HRMS, researchers could confirm known pathways and potentially discover novel or previously uncharacterized biotransformation products. tandfonline.comfrontiersin.org The deuterium label serves as a clear marker to differentiate drug-derived metabolites from the endogenous metabolome. tandfonline.com

Investigating the Kinetic Isotope Effect (KIE) : The replacement of hydrogen with deuterium can sometimes alter the rate of chemical reactions, particularly those involving the cleavage of a carbon-hydrogen bond. symeres.com While the three deuterium atoms in this compound are on a methyl group not typically involved in Phase I metabolism, researchers could design specific deuterated versions of Nifenazone to probe its metabolic stability. By placing deuterium at sites of enzymatic attack (e.g., by Cytochrome P450 enzymes), one could study the KIE to understand which metabolic pathways are rate-limiting. This approach is used in drug discovery to create "metabolically shielded" drug candidates with improved pharmacokinetic profiles. symeres.com

Quantitative Proteomics : If the specific protein targets of Nifenazone were to be investigated in-depth, this compound could potentially be adapted for use in quantitative proteomics techniques. For example, it could be used in combination with other labeling strategies like SILAC (Stable Isotope Labeling with Amino acids in Cell culture) to quantify changes in protein expression or thermal stability upon drug binding, helping to identify on-target and off-target interactions within the proteome. nih.govbocsci.com

Exploring these avenues would transform this compound from a simple analytical tool into a sophisticated chemical probe for dissecting complex biological processes, opening new frontiers in understanding the molecular mechanisms of Nifenazone's action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.